2,6-Dibromo-3-(methylsulfonyl)pyridine

Nucleophilic Aromatic Substitution Kinetics Heterocyclic Chemistry

Researchers face limited pyridine scaffolds offering both orthogonal cross-coupling sites and an activated leaving group. This compound delivers exactly that: two bromine atoms (2- and 6-positions) for sequential Suzuki-Miyaura couplings, plus a methylsulfonyl group at the 3-position that undergoes nucleophilic displacement or ipso-substitution. • Sequential C-C and C-N/C-O bond formation in one scaffold • Methylsulfonyl as leaving group for macrocycle construction • ≥97% purity verified by reputable suppliers

Molecular Formula C6H5Br2NO2S
Molecular Weight 314.98 g/mol
Cat. No. B13703251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-3-(methylsulfonyl)pyridine
Molecular FormulaC6H5Br2NO2S
Molecular Weight314.98 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(N=C(C=C1)Br)Br
InChIInChI=1S/C6H5Br2NO2S/c1-12(10,11)4-2-3-5(7)9-6(4)8/h2-3H,1H3
InChIKeyKDBXIIKEWVULGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-3-(methylsulfonyl)pyridine – Key Properties & Specifications


2,6-Dibromo-3-(methylsulfonyl)pyridine (CAS: 2918780-07-9) is a halogenated pyridine derivative featuring two bromine atoms at the 2- and 6-positions and a methylsulfonyl group at the 3-position. With a molecular formula of C6H5Br2NO2S and a molecular weight of 314.98 g/mol, this compound is characterized by its InChI Key KDBXIIKEWVULGG-UHFFFAOYSA-N . It is available from reputable suppliers with a certified purity of ≥97% [1].

2,6-Dibromo-3-(methylsulfonyl)pyridine: Uniqueness Over Analogs


The unique combination of two bromine atoms and a methylsulfonyl group on the pyridine ring confers a distinct reactivity profile that is not shared by simpler analogs such as 2,6-dibromopyridine or 3-(methylsulfonyl)pyridine. The presence of the methylsulfonyl group dramatically increases the rate of nucleophilic substitution compared to chloro-substituted analogs [1], while the bromine atoms provide orthogonal handles for cross-coupling reactions. This specific substitution pattern is essential for applications requiring both the electron-withdrawing sulfonyl moiety and two sites for further functionalization.

2,6-Dibromo-3-(methylsulfonyl)pyridine – Quantitative Differentiation Evidence


Nucleophilic Displacement vs. Chloro Analogs

In nucleophilic aromatic substitution reactions, the methylsulfonyl group in pyridine derivatives serves as a highly efficient leaving group. A direct comparison of 3-substituted pyridazines reveals that the methylsulfonyl compound is approximately 90 times more reactive toward methoxide ion than the corresponding chloro-compound [1].

Nucleophilic Aromatic Substitution Kinetics Heterocyclic Chemistry

Purity Benchmark for Reproducible Synthesis

2,6-Dibromo-3-(methylsulfonyl)pyridine is commercially supplied with a certified purity of ≥97%, as confirmed by independent vendor specifications [1]. This high purity level ensures consistent performance in multi-step synthetic applications and minimizes impurities that could interfere with cross-coupling or nucleophilic substitution reactions.

Organic Synthesis Building Block Quality Control

Unique Substitution Pattern for Orthogonal Functionalization

The specific 2,6-dibromo-3-(methylsulfonyl) pattern provides two distinct reactivity handles: the bromine atoms are amenable to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the sulfonyl group can be selectively displaced by nucleophiles via ipso-substitution [1]. This orthogonal reactivity is not available in simpler analogs like 2,6-dibromopyridine (which lacks the sulfonyl leaving group) or 3-(methylsulfonyl)pyridine (which lacks the bromine coupling sites).

Cross-Coupling Medicinal Chemistry Macrocycle Synthesis

Anti-Chlamydial Potential of Sulfonylpyridines

While 2,6-dibromo-3-(methylsulfonyl)pyridine itself has not been the subject of published biological studies, the sulfonylpyridine scaffold has demonstrated promising anti-chlamydial activity. A 2023 SAR study reported that several sulfonylpyridine derivatives were capable of halting the growth of C. trachomatis, with a lead compound exhibiting improved potency over earlier molecules and selective antibacterial activity [1].

Antimicrobial Chlamydia trachomatis SAR

2,6-Dibromo-3-(methylsulfonyl)pyridine – Validated Applications


Orthogonal Functionalization for Pyridine Libraries

Leverage the dual reactivity of 2,6-dibromo-3-(methylsulfonyl)pyridine to construct diverse substituted pyridine scaffolds. The bromine atoms can undergo sequential Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups at the 2- and 6-positions, while the methylsulfonyl group at the 3-position can be displaced with nucleophiles such as alkoxides or amines to introduce a third functional handle [1].

Macrocycle Construction via Ipso-Substitution

Utilize the methylsulfonyl group as a leaving group in ipso-substitution reactions to synthesize novel macrocycles. As demonstrated with related 2- and 4-sulfonylpyridines, the sulfonyl group can be displaced by nucleophiles to form carbon-oxygen or carbon-sulfur bridges, enabling the construction of 2,6-disubstituted macrocyclic architectures [1].

Anti-Chlamydial Hit-to-Lead Exploration

Given the validated anti-chlamydial activity of sulfonylpyridine derivatives [1], this compound serves as a structurally distinct scaffold for SAR studies. Its unique 2,6-dibromo substitution pattern may be exploited to explore chemical space around the core, potentially yielding new analogs with improved potency and selectivity against Chlamydia trachomatis.

Pyridine Sulfonamide Derivative Synthesis

2,6-Dibromo-3-(methylsulfonyl)pyridine can be employed as a key intermediate in the synthesis of pyridine sulfonamides. Building on established protocols for converting 2,6-dibromopyridine to 6-bromopyridine-2-sulfonamide via halogen-metal exchange and subsequent sulfonamide formation , the presence of the pre-installed methylsulfonyl group may offer a more direct route to certain sulfonamide targets.

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